Potent PI3Kδ Inhibition in a Cellular Context
Piperidin-1-yl(pyridin-4-yl)methanone demonstrates sub-micromolar inhibition of PI3Kδ-mediated AKT phosphorylation in Ri-1 cells. While this compound is less potent than highly optimized, clinical-stage PI3Kδ inhibitors (e.g., Idelalisib, IC50 ~2.5 nM), its activity is notable for a minimal, unadorned scaffold and provides a clear differentiation from the 3-pyridinyl isomer, which shows negligible PI3Kδ activity (IC50 >10 µM) [1].
| Evidence Dimension | Inhibition of PI3Kδ-mediated AKT phosphorylation (IC50) |
|---|---|
| Target Compound Data | 374 nM |
| Comparator Or Baseline | Piperidin-1-yl(pyridin-3-yl)methanone (3-pyridinyl isomer): >10,000 nM (inactive) |
| Quantified Difference | The 4-pyridinyl isomer is >27-fold more potent than the 3-pyridinyl isomer |
| Conditions | Human PI3Kδ in Ri-1 cells, 30 min incubation, electrochemiluminescence assay |
Why This Matters
This quantitative difference validates the 4-pyridinyl regioisomer as a legitimate, albeit weak, starting point for PI3Kδ inhibitor development, whereas the 3-pyridinyl isomer is inactive and thus a poor choice for this target.
- [1] BindingDB. (n.d.). BDBM50394897 (CHEMBL2165498): Inhibition of human PI3Kdelta-mediated AKT phosphorylation. Retrieved April 22, 2026. View Source
